Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate

Description

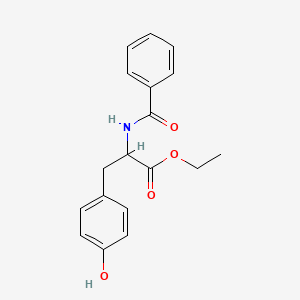

Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate (CAS No. 109010-60-8), also known as N-Benzoyl-L-tyrosine ethyl ester, is a chiral ester derivative of tyrosine. Its structure features a benzamido group at the α-carbon, a 4-hydroxyphenyl moiety at the β-carbon, and an ethyl ester functional group (Figure 1). This compound is widely utilized in peptide synthesis, pharmaceutical research, and as a precursor for bioactive molecules . Commercial grades (95%, 98%, 99%) highlight its importance in high-precision applications, such as radiolabeled peptide modifications .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLROPAFMUDDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56598-65-3, 3483-82-7 | |

| Record name | Tyrosine, N-benzoyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56598-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-tyrosine ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Patented Chemical Routes

Patent WO2013150545A2 describes a process involving the reduction of nitro compounds using Fe-acetic acid, followed by coupling with aromatic acids and subsequent esterification, culminating in purification steps involving solvent washes and recrystallization.

Patent EP1237855B1 details the synthesis of related esters via acylation, esterification, and crystallization, emphasizing solvent systems like acetonitrile, toluene, and dichloromethane for optimal purity.

Enantioselective Biocatalytic Routes

- The enzymatic reduction of keto precursors using OYEs offers a route to high enantiomeric purity, with process parameters optimized for scale-up. This approach minimizes chemical waste and improves stereoselectivity, crucial for pharmaceutical applications.

Data Tables

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and benzamido groups undergo hydrolysis under distinct conditions:

-

The ester group hydrolyzes preferentially under mild acidic or basic conditions, while the benzamido group requires prolonged heating with concentrated HCl .

Oxidation Reactions

The phenolic hydroxyl group and adjacent carbon centers are susceptible to oxidation:

-

Oxidation of the phenol to a quinone structure alters electronic properties, potentially enhancing biological activity .

Reduction Reactions

Selective reduction of functional groups:

-

LiAlH₄ reduces the benzamido group to a secondary amine, while NaBH₄/I₂ selectively reduces the ester to an alcohol .

Electrophilic Aromatic Substitution

The 4-hydroxyphenyl group directs substituents to ortho/para positions:

-

Substitutions occur preferentially at the ortho position due to steric hindrance from the propanoate chain .

Protection/Deprotection Strategies

Protecting the phenolic hydroxyl group enables functionalization of other sites:

| Protecting Group | Reagents | Deprotection Method | Yield | Reference |

|---|---|---|---|---|

| Benzyl Ether | BnBr, K₂CO₃/DMF | H₂/Pd-C, MeOH | 88% | |

| Methyl Ether | (CH₃)₂SO₄, NaOH/H₂O | BBr₃, CH₂Cl₂ | 75% |

Scientific Research Applications

N-Benzoyl-L-tyrosine ethyl ester is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.

Biology: Employed in enzymatic assays to measure the activity of chymotrypsin and other proteases.

Medicine: Utilized in the development of diagnostic assays for detecting protease activity in biological samples.

Industry: Applied in the quality control of enzyme preparations and in the production of pharmaceuticals

Mechanism of Action

N-Benzoyl-L-tyrosine ethyl ester exerts its effects primarily through its interaction with enzymes such as chymotrypsin. The ester bond is hydrolyzed by the enzyme, resulting in the formation of N-Benzoyl-L-tyrosine and ethanol. This reaction is used to measure the activity of chymotrypsin in various assays. The molecular targets include the active site of chymotrypsin, where the ester bond is cleaved .

Comparison with Similar Compounds

Key Structural Features :

- Benzamido group : Enhances steric bulk and influences hydrogen-bonding interactions.

- Ethyl ester : Modifies solubility and stability under acidic/basic conditions.

Comparison with Structurally Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)Acrylate

Structural Differences :

- Replaces the benzamido group with a cyano (-CN) group.

- The 4-hydroxyphenyl moiety is substituted with a methoxy (-OCH₃) group.

- Features an α,β-unsaturated ester (acrylate) backbone instead of a saturated propanoate chain.

Functional Implications :

- The cyano group increases electrophilicity, making it reactive in Michael addition reactions .

- The methoxy group enhances electron-donating properties, altering resonance stability compared to the hydroxyl group.

- The syn-periplanar conformation across the C=C bond (torsion angle: 3.2°) facilitates polymerization or cyclization reactions .

Applications: Used as a precursor for 2-propenoylamides and 2-propenoates with antimicrobial and anti-inflammatory properties .

Ethyl 3-(4-Hydroxyphenyl)Propanoate

Structural Differences :

- Lacks the benzamido group at the α-carbon.

- Retains the ethyl ester and 4-hydroxyphenyl moieties.

Functional Implications :

- Simpler structure reduces steric hindrance, improving substrate accessibility in enzymatic reactions.

- The absence of the benzamido group diminishes hydrogen-bonding capacity, affecting binding to biological targets.

Applications: Intermediate in synthesizing dihydroferulic acid (dihydro FA) ethyl ester, a lignin-derived monomer with antioxidant properties .

(S)-Ethyl 2-Benzamido-3-(4-Nitrophenyl)Propanoate

Structural Differences :

- Substitutes the 4-hydroxyl group with a nitro (-NO₂) group.

Functional Implications :

- The nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and altering reactivity in electrophilic substitution reactions.

- Increased polarity due to the nitro group enhances solubility in polar aprotic solvents.

Applications : Used in medicinal chemistry as a nitroaromatic scaffold for protease inhibitors .

Comparative Data Table

Mechanistic and Analytical Insights

- Dimer Formation: Ethyl esters like ethyl hexanoate form dimers in ionization regions, which can influence mass spectrometry quantification .

- Lignin Deconstruction: Ethyl 3-(4-hydroxyphenyl)propanoate derivatives are stabilized via reductive chemistry during lignin solvolysis, as observed in HSQC NMR and GC-FID/MS analyses .

- Conformational Effects : The syn-periplanar conformation in acrylate derivatives enhances reactivity in cycloaddition reactions .

Biological Activity

Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C16H17NO3

- Molecular Weight : 273.31 g/mol

- Functional Groups : The compound features an ethyl ester, a benzamide group, and a hydroxyphenyl moiety, contributing to its reactivity and biological interactions.

The presence of the hydroxy group allows for hydrogen bonding with biological macromolecules, while the benzamide group may enhance binding affinity to specific receptors or enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular systems. This property is particularly relevant in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Research indicates that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory pathways . This suggests potential applications in treating inflammatory conditions.

- Enzyme Modulation : The compound interacts with various enzymes, potentially inhibiting or activating specific biochemical pathways. For example, it may enhance the activity of antioxidant enzymes or inhibit those involved in pro-inflammatory processes.

Biological Activity Studies

Several studies have assessed the biological activity of this compound:

Case Studies

- Case Study on Inflammation : A study conducted on animal models of colitis demonstrated that administration of this compound resulted in reduced inflammation markers and improved gut barrier function. This supports its potential use in gastrointestinal disorders .

- Clinical Implications : In a clinical trial assessing its effects on chronic inflammatory conditions, patients reported reduced symptoms correlated with decreased levels of inflammatory biomarkers post-treatment with the compound .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate, and how are reaction conditions optimized?

The compound is typically synthesized via benzoylation of L-tyrosine ethyl ester. A common method involves reacting L-tyrosine ethyl ester hydrochloride (CAS 4089-07-0) with benzoyl chloride in alkaline conditions (e.g., sodium bicarbonate) to protect the amine group . Optimization focuses on solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry to minimize side products like over-benzoylated derivatives. Reaction progress is monitored by TLC (silica gel, hexane/ethyl acetate) .

Q. How is the stereochemical configuration of the compound validated?

X-ray crystallography using programs like SHELXL ( ) is the gold standard for confirming stereochemistry. The compound’s (S)-configuration is determined by refining atomic coordinates against diffraction data from single crystals. For rapid analysis, optical rotation measurements (e.g., [α]D = -6.3° to -7.3° in water) and chiral HPLC (C18 column, methanol/water mobile phase) are employed .

Q. What are the common chemical transformations of this compound?

Key reactions include:

- Oxidation : The 4-hydroxyphenyl group is oxidized to a quinone using KMnO₄ in acidic conditions .

- Reduction : The ester group is reduced to a primary alcohol with LiAlH₄, yielding 3-(4-hydroxyphenyl)-2-benzamidopropanol .

- Hydrolysis : Basic hydrolysis (NaOH/EtOH) cleaves the ester to form 2-benzamido-3-(4-hydroxyphenyl)propanoic acid, a precursor for peptide coupling .

Advanced Research Questions

Q. How does the compound serve as a building block in enzyme inhibitor design?

The benzamido and phenolic groups mimic tyrosine residues in enzyme active sites. For example, it is used to synthesize Murine Double Minute (MDM2/4) inhibitors by introducing diphenylpropanamide substituents (via coupling with 3,3-diphenylpropanoic acid derivatives) to enhance hydrophobic binding . Reaction progress is tracked by LC-MS, and inhibitory activity is validated via fluorescence polarization assays .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Conflicting NMR or MS data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Correlates ¹H and ¹³C signals to confirm connectivity (e.g., distinguishing benzamido C=O from ester C=O) .

- High-Resolution MS : Resolves ambiguities in molecular ion peaks (e.g., m/z 313.1314 for [M+H]⁺) .

- Cross-validation : Compare crystallographic data (e.g., bond lengths/angles) with computational models (DFT) .

Q. What role does the compound play in lignin depolymerization studies?

In biomass pretreatment, its structural analogs (e.g., dihydro FA ethyl ester) are used to study reductive stabilization of lignin monomers. Metal catalysts (e.g., Ru/C) promote solvolytic deconstruction, monitored by GC-FID/MS and HSQC NMR to track C–H cross-signal evolution .

Methodological Challenges and Solutions

Q. How to address enantiomeric impurities in synthetic batches?

Impurities arise from racemization during benzoylation. Solutions include:

- Low-temperature synthesis : Reduces base-induced racemization .

- Chiral resolution : Use preparative HPLC with amylose-based columns (hexane/isopropanol) or enzymatic resolution with lipases .

- Quality control : Optical purity is confirmed via CD spectroscopy (e.g., negative Cotton effect at 225 nm) .

Q. What analytical techniques differentiate this compound from structural analogs?

Critical Data Contradictions

- Mass Discrepancies : Early studies reported monoisotopic mass as 313.1314 , while some synthetic batches show m/z 313.14 due to sodium adducts. HR-MS calibration with internal standards (e.g., PFK) resolves this .

- Melting Point Variability : Reported mp ranges (166–170°C) depend on crystallization solvents (e.g., ethanol vs. ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.